molecular formula C14H8O5S B1195982 9,10,10-trioxothioxanthene-3-carboxylic acid CAS No. 51762-52-8

9,10,10-trioxothioxanthene-3-carboxylic acid

Cat. No.: B1195982
CAS No.: 51762-52-8
M. Wt: 288.28 g/mol
InChI Key: KTMTUGYSHWKLNN-UHFFFAOYSA-N
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Safety and Hazards

For safety, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10,10-trioxothioxanthene-3-carboxylic acid typically involves the oxidation of thioxanthene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction is usually carried out at elevated temperatures to ensure complete oxidation.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Esters or amides.

Mechanism of Action

The mechanism of action of 9,10,10-trioxothioxanthene-3-carboxylic acid is primarily related to its ability to undergo redox reactions. The compound can interact with various molecular targets, including enzymes and proteins, by altering their oxidation states . This interaction can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Properties

IUPAC Name

9,10,10-trioxothioxanthene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O5S/c15-13-9-3-1-2-4-11(9)20(18,19)12-7-8(14(16)17)5-6-10(12)13/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMTUGYSHWKLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199688
Record name 3-Carboxy-thioxanthone-10,10-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51762-52-8
Record name 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51762-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Carboxy-thioxanthone-10,10-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy-thioxanthone-10,10-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.158
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-CARBOXYTHIOXANTHONE 10,10-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D922HIK89Q
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide used in the development of photorefractive materials?

A1: In the study by Kim et al. [], 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide is not used directly in the photorefractive composite. Instead, it serves as a precursor for the synthesis of two crucial components:

  • Electron-transporting polymer (P-THEA): 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide reacts with 2-hydroxyethyl acrylate to form an acrylate monomer. This monomer is then polymerized to create P-THEA, which acts as the electron-transporting component in the photorefractive composite [].
  • Plasticizer (TH-nBu): Butyl 9-oxo-9H-thioxanthene-3-carboxylate 10,10-dioxide (TH-nBu), synthesized from 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide, is incorporated as a plasticizer to improve the processability and flexibility of the composite [].

Q2: What are the advantages of using derivatives of 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide in these photorefractive composites?

A2: While the study doesn't explicitly state the advantages, we can infer some potential benefits:

  • Optical Properties: The presence of thioxanthene structures might influence the overall optical properties of the composite, such as its absorption coefficient at specific wavelengths, crucial for its photorefractive performance [].

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